3-Amino-1-benzothiophene-2-carboxylic acid

Catalog No.
S715121
CAS No.
40142-71-0
M.F
C9H7NO2S
M. Wt
193.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-benzothiophene-2-carboxylic acid

CAS Number

40142-71-0

Product Name

3-Amino-1-benzothiophene-2-carboxylic acid

IUPAC Name

3-amino-1-benzothiophene-2-carboxylic acid

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

InChI

InChI=1S/C9H7NO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H,11,12)

InChI Key

AWUMBCKNGJAKOM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)N

3-Amino-1-benzothiophene-2-carboxylic acid (CAS 40142-71-0) is a functionalized, heteroaromatic building block characterized by an anthranilic acid-like substitution pattern on a rigid benzothiophene core [1]. Its primary procurement value lies in its dual reactivity—featuring both a nucleophilic amine and an electrophilic carboxylate—which makes it a highly effective bifunctional precursor for synthesizing fused heterocyclic systems such as benzothieno[3,2-d]pyrimidines and benzothieno[3,2-d][1,3]oxazines [2]. For industrial and medicinal chemistry buyers, this compound provides a direct route to install a lipophilic, extended π-conjugated pharmacophore essential for advanced materials and targeted kinase inhibitors.

Procurement Fit

Regioselective scaffold

3‑amino‑2‑carboxylic acid placement supports targeted derivatization distinct from 2‑amino or unsubstituted isomers.

Physicochemical modulation

Higher polar surface area and adjusted lipophilicity compared to simple benzothiophene carboxylic acids, relevant for permeability modeling.

Synthetic route compatibility

Microwave-assisted, metal‑free annulation enables reliable access for research‑scale and early process development.

Substituting the free 3-amino-1-benzothiophene-2-carboxylic acid with its corresponding methyl or ethyl esters (e.g., CAS 34761-09-6) introduces measurable process inefficiencies. Esters require basic hydrolysis to unveil the free carboxylate, which leads to material loss and extended processing times [1]. Furthermore, positional isomers such as 2-amino-1-benzothiophene-3-carboxylic acid cannot form the specific [3,2-d] fused architectures required for established biologically active scaffolds. Procuring the exact 3-amino-2-carboxylic acid isomer is therefore mandatory for direct, mild-condition cyclizations and efficient library generation without intermediate deprotection steps.

Substitution Risk

Positional isomer mismatch

Benzo[b]thiophene‑2‑carboxylic acid or 3‑carboxylic acid analogues cannot replicate the regiochemical reactivity and biological profile of the 3‑amino‑2‑carboxylic acid regioisomer.

Physicochemical profile shift

Replacement with unsubstituted or 2‑amino analogues alters hydrogen‑bond capacity and lipophilicity, shifting permeability and target‑binding predictions.

Biological activity divergence

Tubulin polymerization and thrombin inhibition profiles are regiospecific; the 3‑amino scaffold yields a distinct potency range and patent‑protected pharmacology compared to 2‑amino series.

Direct Access to Reactive Oxazine Anhydrides via Triphosgene

The free 3-amino-1-benzothiophene-2-carboxylic acid reacts directly with triphosgene in refluxing dioxane to form 2H-benzothieno[3,2-d][1,3]oxazine-2,4(1H)-dione in 88% yield [1]. In contrast, the corresponding ethyl ester cannot undergo this direct cyclization without a prior hydrolysis step, which itself only yields approximately 58% of the free acid intermediate [1].

Evidence DimensionYield of reactive oxazine-2,4-dione intermediate
Target Compound Data88% yield via direct reaction with triphosgene
Comparator Or BaselineEthyl ester (Requires prior hydrolysis yielding ~58% free acid, adding a step and losing material)
Quantified DifferenceEliminates one synthetic step and avoids a ~42% yield loss during ester hydrolysis
ConditionsTriphosgene, dry dioxane, reflux, 20 h

Procuring the free acid streamlines the synthesis of reactive anhydride intermediates, saving time and improving overall process yield for library generation.

Physicochemical Profile
Head-to-head
ΔTPSA +26 Ų, ΔLogP +0.16 vs. unsubstituted benzothiophene‑2‑/3‑carboxylic acids
Reported direct comparison
Computational prediction; confirm experimentally.

Compatibility with Mild Peptide Coupling Reagents

The free carboxylic acid allows for direct amidation using standard peptide coupling reagents (e.g., HBTU, DIPEA) at room temperature, achieving complete conversion in under 2 hours [1]. Conversely, direct amidation of ester analogs requires harsh conditions, such as prolonged heating or strong bases like NaH, which degrades sensitive amine substrates [2].

Evidence DimensionAmidation conditions and reaction time
Target Compound DataRoom temperature, ~1.5 h (using HBTU/DIPEA)
Comparator Or BaselineEster analogs (Require elevated temperatures or strong bases like NaH)
Quantified DifferenceEnables room-temperature coupling, preventing thermal degradation of sensitive amines
ConditionsDMF solvent, standard peptide coupling vs. direct ester aminolysis

Buyers synthesizing diverse carboxamide libraries should procure the free acid to ensure compatibility with mild, high-throughput coupling protocols.

Synthetic Route
Cross-study comparable
58–96% isolated yield via microwave-assisted annulation (metal‑free, one‑pot)
Supports scalable procurement
Compared to traditional thermal methods (30–70%).

Enhanced Lipophilicity and Structural Rigidity vs. Monocyclic Analogs

Compared to the monocyclic 3-amino-2-thiophenecarboxylic acid, the benzothiophene core provides a larger hydrophobic surface area and extended π-conjugation. This structural rigidity and increased lipophilicity are required for occupying deep hydrophobic pockets in target proteins, such as the ATP-binding site of kinases [1].

Evidence DimensionHydrophobic surface area and core rigidity
Target Compound DataFused bicyclic benzothiophene core
Comparator Or Baseline3-Amino-2-thiophenecarboxylic acid (monocyclic core)
Quantified DifferenceAddition of the fused benzene ring increases lipophilicity and provides a rigid vector for 3,2-d fusion
ConditionsKinase inhibitor scaffold design and structure-activity relationship (SAR) optimization

For drug discovery programs, selecting the benzo-fused building block over the simple thiophene analog is essential for achieving high-affinity target engagement.

Isomer-Dependent Activity
Class-level inference
Potency differential >100‑fold between 3‑amino and 2‑amino benzothiophene series in cell proliferation assays
Regioisomer‑specific SAR
2‑amino isomer reaches sub‑nanomolar IC₅₀; 3‑amino series shows distinct activity range.
Patent Position
Supporting evidence
Specifically claimed as thrombin inhibitor scaffold (US 6,133,262)
Supports scaffold‑specific research
Qualitative differentiation; no exact Ki disclosed for parent acid.
Scaffold Metabolic Stability
Class-level inference
t₁/₂ = 730 min (BT2, same benzothiophene‑2‑carboxylic acid core)
Reported scaffold stability context
BT2 not identical; data support core stability for derivatization.

Synthesis of Benzothieno[3,2-d]pyrimidine Kinase Inhibitors

Utilizing the free acid to build pyrimidine-fused scaffolds where the benzothiophene core is essential for binding affinity in target hydrophobic pockets [1].

Generation of 2H-Benzothieno[3,2-d][1,3]oxazine-2,4(1H)-dione Intermediates

Using the free acid for direct reaction with phosgene or triphosgene to create a versatile electrophilic hub for further diversification with various nucleophiles [2].

High-Throughput Library Synthesis of 2-Carboxamides

Procuring the free acid enables mild, room-temperature HBTU-mediated couplings with diverse amines, ideal for parallel medicinal chemistry workflows [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimitotic SAR studies
Regioisomer‑specific scaffold
Tubulin polymerization assay interpretation
Thrombin inhibition research
Patent‑backed chemical series
Thrombin inhibition assay context
Microwave‑assisted scale‑up
Synthetic route compatibility
Yield and process robustness review
BDK inhibitor design
Metabolically stable core scaffold
Metabolic stability and pharmacokinetic assay context

XLogP3

2.7

Wikipedia

3-Amino-1-benzothiophene-2-carboxylic acid

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